molecular formula C17H15ClO2 B14400364 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester CAS No. 89329-16-8

2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester

Katalognummer: B14400364
CAS-Nummer: 89329-16-8
Molekulargewicht: 286.8 g/mol
InChI-Schlüssel: ZVJZBEHVBFHLPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester typically involves the esterification of 2-propenoic acid with 4-chloro-3,5-dimethylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and chloro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The phenyl and chloro groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester:

    2-Propenoic acid, 3-phenyl-, ethyl ester:

    2-Propenoic acid, 3-phenyl-, pentyl ester:

Uniqueness

The presence of the 4-chloro-3,5-dimethylphenyl group in 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

89329-16-8

Molekularformel

C17H15ClO2

Molekulargewicht

286.8 g/mol

IUPAC-Name

(4-chloro-3,5-dimethylphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C17H15ClO2/c1-12-10-15(11-13(2)17(12)18)20-16(19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI-Schlüssel

ZVJZBEHVBFHLPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.